molecular formula C12H24FN B1485711 (1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine CAS No. 2165670-52-8

(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine

Cat. No.: B1485711
CAS No.: 2165670-52-8
M. Wt: 201.32 g/mol
InChI Key: JJNTUMPTZAOKKV-VXGBXAGGSA-N
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Description

(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a fluorine atom and an N-heptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom at the 2-position of the cyclopentane ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    N-Heptylation: The N-heptyl group can be introduced via nucleophilic substitution reactions using heptyl halides (e.g., heptyl bromide) and an appropriate amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Heptyl halides (e.g., heptyl bromide), fluorinating agents (e.g., DAST, Selectfluor)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including chiral compounds.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: It can be used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The N-heptyl group provides hydrophobic interactions that can further stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-fluorocyclopentan-1-amine: Lacks the N-heptyl group, making it less hydrophobic.

    (1R,2R)-N-heptylcyclopentan-1-amine: Lacks the fluorine atom, resulting in different binding properties.

    (1R,2R)-2-chloro-N-heptylcyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding characteristics.

Uniqueness

(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine is unique due to the presence of both the fluorine atom and the N-heptyl group, which confer distinct physicochemical properties and biological activities. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-heptylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24FN/c1-2-3-4-5-6-10-14-12-9-7-8-11(12)13/h11-12,14H,2-10H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNTUMPTZAOKKV-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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